Clomethiazole

Catalog No.
S524026
CAS No.
533-45-9
M.F
C6H8ClNS
M. Wt
161.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clomethiazole

CAS Number

533-45-9

Product Name

Clomethiazole

IUPAC Name

5-(2-chloroethyl)-4-methyl-1,3-thiazole

Molecular Formula

C6H8ClNS

Molecular Weight

161.65 g/mol

InChI

InChI=1S/C6H8ClNS/c1-5-6(2-3-7)9-4-8-5/h4H,2-3H2,1H3

InChI Key

PCLITLDOTJTVDJ-UHFFFAOYSA-N

SMILES

CC1=C(SC=N1)CCCl

Solubility

Soluble in DMSO

Synonyms

Chlormethiazole, Clomethiazole, Distraneurin

Canonical SMILES

CC1=C(SC=N1)CCCl

Description

The exact mass of the compound Clomethiazolum is 161.0066 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles. It belongs to the ontological category of thiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Neuroprotective Effects

One area of research interest is the potential neuroprotective properties of Clomethiazolum. Studies have shown that it may have an impact on various mechanisms involved in neuronal damage, including reducing inflammation and oxidative stress [1]. This has led to investigations into its possible use in conditions like stroke or neurodegenerative diseases, although more research is needed to determine its efficacy in these contexts [1].

([1] Current Review of Cerebrovascular Disease: )

Alcohol Withdrawal Studies

([2] Addiction Medicine E-Book: Science and Practice: )

Clomethiazole is a synthetic compound that belongs to the thiazole class of drugs. Its chemical formula is C6H8ClNSC_6H_8ClNS, and it is structurally related to thiamine, also known as vitamin B1. Clomethiazole exhibits sedative, hypnotic, muscle relaxant, and anticonvulsant properties, primarily acting as a positive allosteric modulator of the gamma-aminobutyric acid A receptor complex. This mechanism enhances the inhibitory effects of gamma-aminobutyric acid, the principal inhibitory neurotransmitter in the mammalian central nervous system, thereby producing anxiolytic and anticonvulsant effects .

The precise mechanism by which Clomethiazole exerts its sedative effects is not fully understood []. However, research suggests it interacts with a neurotransmitter called gamma-aminobutyric acid (GABA) in the central nervous system []. GABA acts as an inhibitory neurotransmitter, and Clomethiazole is believed to enhance its function, leading to a calming effect.

Clomethiazole should be handled with care in a laboratory setting due to its potential hazards. Studies have shown that high doses can cause respiratory depression. It is also contraindicated for individuals with certain medical conditions [].

Primarily involving its interaction with the gamma-aminobutyric acid A receptor. It enhances the receptor's response to gamma-aminobutyric acid by binding to a specific site on the receptor, which increases chloride ion channel conductance . This action leads to a hyperpolarization of neurons, contributing to its sedative effects. Additionally, clomethiazole acts as an inhibitor of cytochrome P450 enzymes, particularly CYP2E1 and CYP2B6, which affects the metabolism of various drugs and substances in the liver .

Clomethiazole's biological activity is characterized by its ability to modulate neurotransmitter systems in the brain. It has been shown to:

  • Sedation: Induces sleep and reduces anxiety through its action on gamma-aminobutyric acid A receptors.
  • Anticonvulsant Effects: Provides relief from seizure activity by enhancing inhibitory neurotransmission.
  • Muscle Relaxation: Reduces muscle tension and spasms.
  • Neuroprotective Effects: Exhibits potential neuroprotective properties in certain neurodegenerative conditions .

Clomethiazole can be synthesized through several methods, typically involving the reaction between thiazole derivatives and chlorinated compounds. A common synthesis route includes:

  • Formation of Thiazole Ring: Reacting 2-amino-4-methylthiazole with an appropriate alkyl halide.
  • Chlorination: Introducing a chloroethyl group to form clomethiazole.
  • Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound .

Clomethiazole is primarily used in clinical settings for:

  • Management of Alcohol Withdrawal Syndrome: It helps alleviate symptoms associated with acute alcohol withdrawal, including delirium tremens.
  • Sedative and Hypnotic Agent: Used for short-term treatment of insomnia and anxiety disorders.
  • Anticonvulsant: Employed in specific cases of epilepsy or seizure disorders.
  • Muscle Relaxant: Utilized in conditions requiring muscle relaxation .

Clomethiazole has notable interactions with other pharmacological agents:

  • CNS Depressants: It exhibits additive effects when combined with other central nervous system depressants such as benzodiazepines or barbiturates, increasing the risk of respiratory depression .
  • Cytochrome P450 Inhibitors: As an inhibitor of CYP2E1 and CYP2B6, clomethiazole can alter the metabolism of drugs processed by these enzymes, necessitating careful monitoring when co-administered with other medications .
  • Carbamazepine Interaction: When administered intravenously alongside carbamazepine, clomethiazole's clearance is increased by approximately 30%, requiring dosage adjustments .

Clomethiazole shares structural and functional similarities with several other compounds that act on the gamma-aminobutyric acid A receptor or exhibit sedative properties. Here are some notable comparisons:

Compound NameStructural RelationMechanism of ActionUnique Features
BenzodiazepinesSimilar sedative classPositive allosteric modulation of GABA_ABroad spectrum anxiolytic effects; reversal agent available
BarbituratesSimilar sedative classGABA_A receptor modulationHigher risk of overdose; more severe withdrawal symptoms
Z-drugs (e.g., Zolpidem)Similar pharmacological profileGABA_A receptor agonismShorter half-life; less risk of dependence
PropofolAnesthetic agentGABA_A receptor enhancementPrimarily used for anesthesia; rapid onset

Clomethiazole's unique position lies in its specific use for alcohol withdrawal syndrome and its distinct metabolic interactions compared to these other compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

161.0065981 g/mol

Monoisotopic Mass

161.0065981 g/mol

Heavy Atom Count

9

LogP

2.12 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0C5DBZ19HV

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in strokes.

MeSH Pharmacological Classification

Neuroprotective Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05C - Hypnotics and sedatives
N05CM - Other hypnotics and sedatives
N05CM02 - Clomethiazole

Mechanism of Action

clomethiazole interacts with the GABAA receptor complex. It inhibits the binding of [35S]butyl-bicyclophosphorothionate (TBPS), an effect indicative of GABAA receptor-channel activation, by increasing the rate of [35S]TBPS dissociation and decreasing the binding affinity. Gamma-aminobutyric acid (GABA), acting at GABAA receptors, is the main fast inhibitory neurotransmitter in mammalian central nervous system

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABRA1 [HSA:2554] [KO:K05175]

Pictograms

Irritant

Irritant

Other CAS

533-45-9

Metabolism Metabolites

Clomethiazole has known human metabolites that include NLA-715.

Wikipedia

Clomethiazole

Dates

Modify: 2023-08-15
1: Karsy M, Brock A, Guan J, Taussky P, Kalani MY, Park MS. Neuroprotective strategies and the underlying molecular basis of cerebrovascular stroke. Neurosurg Focus. 2017 Apr;42(4):E3. doi: 10.3171/2017.1.FOCUS16522. Review. PubMed PMID: 28366066.
2: Liu J, Wang LN, Ma X, Ji X. Gamma aminobutyric acid (GABA) receptor agonists for acute stroke. Cochrane Database Syst Rev. 2016 Oct 4;10:CD009622. Review. PubMed PMID: 27701753.
3: Busardò FP, Kyriakou C, Napoletano S, Marinelli E, Zaami S. Clinical applications of sodium oxybate (GHB): from narcolepsy to alcohol withdrawal syndrome. Eur Rev Med Pharmacol Sci. 2015 Dec;19(23):4654-63. Review. PubMed PMID: 26698265.
4: Seitz HK, Mueller S. Alcohol and cancer: an overview with special emphasis on the role of acetaldehyde and cytochrome P450 2E1. Adv Exp Med Biol. 2015;815:59-70. doi: 10.1007/978-3-319-09614-8_4. Review. PubMed PMID: 25427901.
5: Liu J, Wang LN. Gamma aminobutyric acid (GABA) receptor agonists for acute stroke. Cochrane Database Syst Rev. 2014 Aug 6;(8):CD009622. doi: 10.1002/14651858.CD009622.pub3. Review. Update in: Cochrane Database Syst Rev. 2016 Oct 04;10 :CD009622. PubMed PMID: 25097101.
6: Drach LM. [Psychopharmalogical treatment of delirium in the elderly]. Med Monatsschr Pharm. 2014 Apr;37(4):124-31; quiz 133-4. Review. German. PubMed PMID: 24779187.
7: Mainerova B, Prasko J, Latalova K, Axmann K, Cerna M, Horacek R, Bradacova R. Alcohol withdrawal delirium - diagnosis, course and treatment. Biomed Pap Med Fac Univ Palacky Olomouc Czech Repub. 2015 Mar;159(1):44-52. doi: 10.5507/bp.2013.089. Epub 2013 Dec 11. Review. PubMed PMID: 24399242.
8: Keating GM. Sodium oxybate: a review of its use in alcohol withdrawal syndrome and in the maintenance of abstinence in alcohol dependence. Clin Drug Investig. 2014 Jan;34(1):63-80. doi: 10.1007/s40261-013-0158-x. Review. PubMed PMID: 24307430.
9: Shorvon S. The historical evolution of, and the paradigms shifts in, the therapy of convulsive status epilepticus over the past 150 years. Epilepsia. 2013 Sep;54 Suppl 6:64-7. doi: 10.1111/epi.12281. Review. PubMed PMID: 24001077.
10: Awissi DK, Lebrun G, Fagnan M, Skrobik Y; Regroupement de Soins Critiques, Réseau de Soins Respiratoires, Québec. Alcohol, nicotine, and iatrogenic withdrawals in the ICU. Crit Care Med. 2013 Sep;41(9 Suppl 1):S57-68. doi: 10.1097/CCM.0b013e3182a16919. Review. PubMed PMID: 23989096.
11: Liu J, Wang LN. Gamma aminobutyric acid (GABA) receptor agonists for acute stroke. Cochrane Database Syst Rev. 2013 Feb 28;(2):CD009622. doi: 10.1002/14651858.CD009622.pub2. Review. Update in: Cochrane Database Syst Rev. 2014;(8):CD009622. PubMed PMID: 23450607.
12: Seitz HK, Wang XD. The role of cytochrome P450 2E1 in ethanol-mediated carcinogenesis. Subcell Biochem. 2013;67:131-43. doi: 10.1007/978-94-007-5881-0_3. Review. PubMed PMID: 23400919.
13: Brünen S, Vincent PD, Baumann P, Hiemke C, Havemann-Reinecke U. Therapeutic drug monitoring for drugs used in the treatment of substance-related disorders: literature review using a therapeutic drug monitoring appropriateness rating scale. Ther Drug Monit. 2011 Oct;33(5):561-72. doi: 10.1097/FTD.0b013e31822fbf7c. Review. PubMed PMID: 21912330.
14: Kolla BP, Mansukhani MP, Schneekloth T. Pharmacological treatment of insomnia in alcohol recovery: a systematic review. Alcohol Alcohol. 2011 Sep-Oct;46(5):578-85. doi: 10.1093/alcalc/agr073. Epub 2011 Jun 29. Review. PubMed PMID: 21715413.
15: Lutz UC, Batra A. [Diagnostics and therapy of alcohol withdrawal syndrome: focus on delirium tremens and withdrawal seizure]. Psychiatr Prax. 2010 Sep;37(6):271-8. doi: 10.1055/s-0030-1248443. Epub 2010 Aug 27. Review. German. PubMed PMID: 20803410.
16: Caputo F, Bernardi M. Medications acting on the GABA system in the treatment of alcoholic patients. Curr Pharm Des. 2010;16(19):2118-25. Review. PubMed PMID: 20482512.
17: Leone MA, Vigna-Taglianti F, Avanzi G, Brambilla R, Faggiano F. Gamma-hydroxybutyrate (GHB) for treatment of alcohol withdrawal and prevention of relapses. Cochrane Database Syst Rev. 2010 Feb 17;(2):CD006266. doi: 10.1002/14651858.CD006266.pub2. Review. PubMed PMID: 20166080.
18: Walter M, Wiesbeck GA. [Pharmacotherapy of substance dependence and withdrawal syndromes]. Ther Umsch. 2009 Jun;66(6):449-57. doi: 10.1024/0040-5930.66.6.449. Review. German. PubMed PMID: 19496041.
19: Bonnet U, Schäfer M, Richter C, Milkereit J, Wiltfang J, Scherbaum N, Lieb B. [Anticonvulsants in the treatment of alcoholism]. Fortschr Neurol Psychiatr. 2009 Apr;77(4):192-202. doi: 10.1055/s-0028-1109214. Epub 2009 Apr 3. Review. German. PubMed PMID: 19347790.
20: Grocott HP. Pharmacologic neuroprotection: the search continues. J Extra Corpor Technol. 2007 Dec;39(4):296-301. Review. PubMed PMID: 18293824; PubMed Central PMCID: PMC4680702.

Explore Compound Types